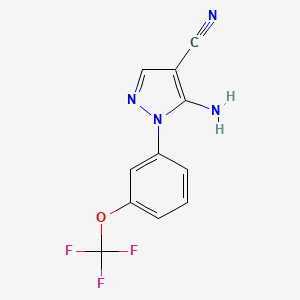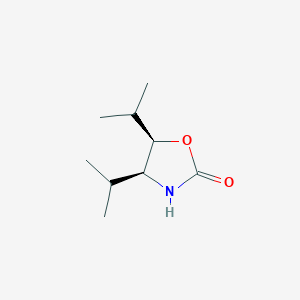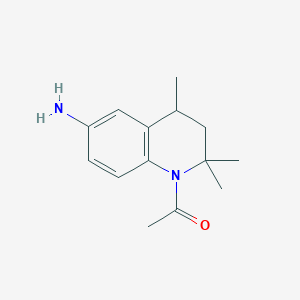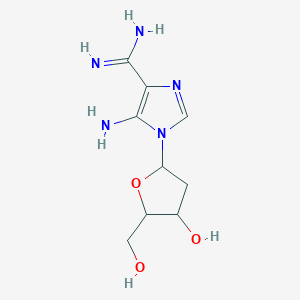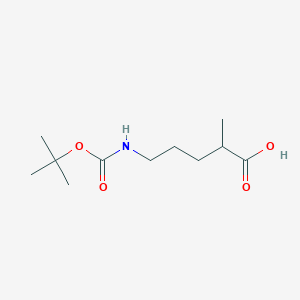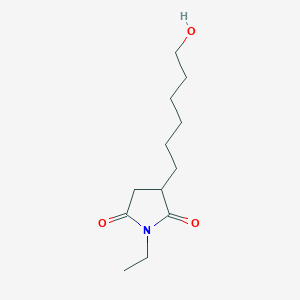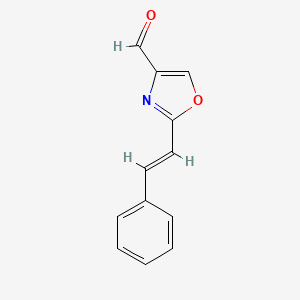
2-Styryloxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Styryloxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a styryl group attached to the oxazole ring, with an aldehyde functional group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Styryloxazole-4-carbaldehyde typically involves the condensation of styryl derivatives with oxazole precursors. One common method includes the reaction of styryl bromide with oxazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Styryloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The styryl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as Lewis acids.
Major Products:
Oxidation: 2-Styryloxazole-4-carboxylic acid.
Reduction: 2-Styryloxazole-4-methanol.
Substitution: Various substituted styryl derivatives.
科学的研究の応用
2-Styryloxazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Styryloxazole-4-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The styryl group may also interact with cellular membranes and other biomolecules, contributing to its biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
2-Styrylthiazole-4-carbaldehyde: Similar structure with a thiazole ring instead of an oxazole ring.
2-Styrylbenzoxazole-4-carbaldehyde: Contains a benzoxazole ring, offering different electronic properties.
2-Styrylbenzothiazole-4-carbaldehyde: Features a benzothiazole ring, which may influence its reactivity and biological activity.
Uniqueness: 2-Styryloxazole-4-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities.
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |
InChIキー |
DIPCBOKEESSSLI-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CO2)C=O |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



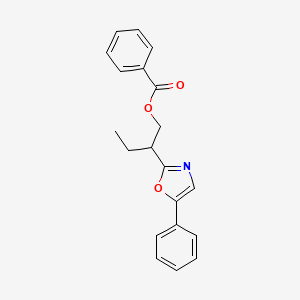
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
